molecular formula C11H12O3 B1349966 4-(3-Methylphenyl)-4-oxobutyric acid CAS No. 59618-44-9

4-(3-Methylphenyl)-4-oxobutyric acid

Cat. No. B1349966
CAS RN: 59618-44-9
M. Wt: 192.21 g/mol
InChI Key: NZHPMZMVALJALH-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)-4-oxobutyric acid, also known as 3-methyl-4-phenylbutyric acid (MPBA), is a carboxylic acid that has been studied for its potential applications in chemical synthesis and scientific research. MPBA is a synthetic intermediate that is used in the synthesis of pharmaceuticals and other compounds. It is also known to have a wide range of biochemical and physiological effects, making it an attractive target for further research. In

Scientific Research Applications

Application in Chemical Synthesis

  • Specific Scientific Field: Chemical Synthesis
  • Summary of the Application: This compound has been used in the synthesis of a series of novel amino acid derivatives . The α, β -unsaturated carbonyl moiety of these compounds is a favorable unit for addition of different nucleophiles which occurs exclusively at the olefin electrophilic centre of the molecule and usually results in the formation of various nitrogen-containing heterocyclic compounds of different ring sizes with one or more heteroatom .
  • Methods of Application or Experimental Procedures: The compound reacts with primary and secondary amines to produce amino acid derivatives . Treatment of these amino acids with hydrazine yields pyridazine . The compound also reacts with phenyl hydrazine in ethanol to produce phenylhydrazone .
  • Summary of Results or Outcomes: The synthesized compounds exhibited anti-microbial activities . The proposed structures of the products were based on microanalytical and spectroscopic data .

Application in Optoelectronic Devices

  • Specific Scientific Field: Optoelectronics
  • Summary of the Application: The starburst π-conjugated molecule 4,4′,4′′-tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine (C57H48N4, m-MTDATA), based on triphenylamine (TPA) building blocks, is widely used in optoelectronic devices due to its good electron-donor characteristics .
  • Methods of Application or Experimental Procedures: The electronic structure of m-MTDATA was investigated for the first time in the gas phase by means of PhotoElectron Spectroscopy (PES) and Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy .
  • Summary of Results or Outcomes: The results showed that the C1s photoelectron spectra of m-MTDATA and TPA are similar, due to the balance of the counter-acting effects of the electronegativity of the N atoms and the delocalization of the amine lone-pair electrons . The increased number of N atoms (i.e., N lone pairs) in m-MTDATA determines a three-peak feature in the outermost valence binding energy region with strong contributions by the N2p z orbitals . A decrease of the HOMO–LUMO gap for m-MTDATA was also observed, which points to improved electron donating properties of m-MTDATA with respect to TPA .

Application in Continuous Flow Process

  • Specific Scientific Field: Chemical Engineering
  • Summary of the Application: A continuous flow process was developed to manufacture N-(3-Amino-4-methylphenyl)benzamide using readily available 4-methylbenzene-1,3-diamine as starting material and benzoic anhydride as acylating agent .
  • Methods of Application or Experimental Procedures: A microreactor system was designed to determine all kinetics parameters, including reaction rates and their 95% confidence .
  • Summary of Results or Outcomes: The results of this study were not provided in the source .

Application in Antileishmanial and Antimalarial Evaluation

  • Specific Scientific Field: Pharmacology
  • Summary of the Application: Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified .
  • Methods of Application or Experimental Procedures: The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
  • Summary of Results or Outcomes: Compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Application in Chemical Synthesis

  • Specific Scientific Field: Chemical Synthesis
  • Summary of the Application: 4-[4-methoxy-3-methylphenyl]-2-morpholino-4-oxobutanoic acid has been synthesized .
  • Methods of Application or Experimental Procedures: The compound was synthesized from toluene .
  • Summary of Results or Outcomes: The synthesized compound has a melting point of 172°C .

properties

IUPAC Name

4-(3-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8-3-2-4-9(7-8)10(12)5-6-11(13)14/h2-4,7H,5-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHPMZMVALJALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374984
Record name 4-(3-Methylphenyl)-4-oxobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methylphenyl)-4-oxobutyric acid

CAS RN

59618-44-9
Record name 4-(3-Methylphenyl)-4-oxobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59618-44-9
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Synthesis routes and methods

Procedure details

This compound was prepared by the method of Raval et al., J. Univ. Bombay, 7Pt. 3, 184 (1983); CA 33, 3779 (1989). p-Cresol (4.0 g, 37 mmol) and succinic anhydride (3.4 g, 34 mmol) were combined in 1,1,2,2-tetrachloroethane (40 mL) and the mixture was heated to 60° C. Aluminum chloride (9.5 g, 71 mmol) was then added to the solution at a rate of 2 g/20 min. Once this was complete the reaction was heated to 135° C. for 30 min. After cooling, water and ether (30 mL of each) were added and the aqueous layer was extracted with 3×°mL of ether. The combined organic fractions were dried and the remaining residue was purified by flash silica chromatography to yield 2.2 g (28.5%). 1H NMR δ7.62 (s, 1H), 7.30 (d, 1H), 6.85 (d, 1H), 3.32 (t, 2H), 2.35 (t, 2H), 2.22 (s, 1H).
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